Source: DL-Adrenaline can be synthesized chemically [], although adrenaline is naturally produced by the adrenal glands.
Role in Scientific Research: * Model Compound: DL-Adrenaline serves as a model compound for investigating the structure-activity relationships of catecholamines and related compounds. [, ]* Biochemical Tool: Researchers utilize DL-Adrenaline to study enzymatic reactions, particularly those involving enzymes like monoamine oxidase, catechol-O-methyltransferase, and tyrosinase. [, , , , ]* Physiological Studies: DL-Adrenaline is employed in research exploring adrenaline metabolism and its effects on various tissues and organs. [, , , ]
DL-Adrenaline, also known as DL-Epinephrine, is a synthetic compound that mimics the action of the natural hormone adrenaline produced in the adrenal glands. It is classified as a sympathomimetic agent, primarily acting on adrenergic receptors in the body. This compound plays a crucial role in various physiological responses such as increasing heart rate, dilating air passages, and mobilizing energy stores.
DL-Adrenaline is classified under:
The synthesis of DL-Adrenaline can be achieved through various chemical methods. A commonly employed method involves the protection of synephrine hydrochloride with a Boc (tert-butyloxycarbonyl) group followed by oxidation with 2-iodoxybenzoic acid. Another significant method is asymmetric hydrogenation, which has been improved to yield high-purity products efficiently.
One notable industrial synthesis process involves:
DL-Adrenaline has the following molecular structure:
The compound exists in two enantiomeric forms, with DL-Adrenaline being a racemic mixture of both D- and L-enantiomers.
DL-Adrenaline undergoes several significant chemical reactions:
Common reagents and conditions for these reactions include:
DL-Adrenaline exerts its effects primarily through binding to adrenergic receptors, which are G protein-coupled receptors located on target cells.
High-performance liquid chromatography (HPLC) is commonly employed for purity analysis, ensuring that products meet pharmaceutical standards .
DL-Adrenaline has numerous scientific uses:
The isolation and synthesis of adrenaline represent landmark achievements in medicinal chemistry. In 1895, Polish physiologist Napoleon Cybulski first isolated a hemodynamically active substance from adrenal glands, termed nadnerczyna [1]. However, credit for the first pure isolation went to Jokichi Takamine in 1901, who patented a process yielding crystalline adrenaline (marketed as Adrenalin by Parke-Davis) [9]. Early commercial adrenaline was a racemic mixture (DL-adrenaline) due to unresolved stereochemistry at the chiral β-carbon. The synthetic route involved condensation of catechol with chloroacetyl chloride, followed by amination with methylamine, producing racemic DL-adrenaline [6] [9]. This process yielded equimolar D-(R) and L-(S) enantiomers, differing only in their spatial configuration. The racemic nature of early adrenaline preparations complicated pharmacological studies, as biological activity was later found to reside predominantly in the L-enantiomer [6]. Industrial production shifted to enantiopure L-adrenaline after the stereospecificity of adrenergic receptors was established, though racemic formulations persist in specific research contexts.
Table 1: Historical Milestones in Adrenaline Synthesis
Year | Researcher | Contribution | Form Obtained |
---|---|---|---|
1895 | Napoleon Cybulski | First isolation of active adrenal extract | Impure mixture ("nadnerczyna") |
1901 | Jokichi Takamine | First pure crystalline isolation | Racemic DL-adrenaline |
1906 | Farbwerke Hoechst | First synthetic production | Racemic DL-adrenaline (Suprarenin®) |
1907 | Friedrich Stolz | Stereochemical resolution | Enantiopure L-adrenaline |
The enantiomers of adrenaline exhibit profound differences in receptor binding and metabolic stability. L-adrenaline demonstrates 50- to 100-fold greater potency at α- and β-adrenergic receptors than the D-enantiomer [4] [7]. For example, L-adrenaline’s EC₅₀ for Gs-protein activation via β₂-adrenergic receptors is ~10 nM, whereas D-adrenaline requires >1 μM for equivalent response [7]. This disparity stems from the stereoselectivity of the receptor binding pocket, which preferentially accommodates the S-configuration at the chiral center [7].
Autoxidation kinetics further differentiate the isomers. D-adrenaline undergoes faster autoxidation in alkaline media (pH 10.65), forming adrenochrome via semiquinone intermediates. This process consumes 3 molecules of O₂ per molecule of D-adrenaline, while L-adrenaline shows slower oxidation due to steric protection of the catechol moiety [2]. The oxidation product adrenolutin (λₘₐₓ=347 nm) is identical for both isomers but forms at different rates, influencing their stability in physiological buffers.
Table 2: Bioactivity Comparison of Adrenaline Enantiomers
Parameter | L-Adrenaline (S-Isomer) | D-Adrenaline (R-Isomer) | Reference |
---|---|---|---|
β₂AR Binding Affinity (Kd) | 0.8 μM | 120 μM | [7] |
Vasopressor EC₅₀ | 5 nM | 500 nM | [4] |
Autoxidation Rate (pH 10.65) | 1.0 (relative) | 2.3 (relative) | [2] |
Platelet PS Exposure EC₅₀ | 1 μM | >100 μM | [10] |
The molecular basis for enantioselective recognition lies in conserved residues within adrenergic receptor binding pockets. Asp113³·³² in transmembrane helix 3 (TM3) of β₂AR forms an ionic bond with the protonated amine of L-adrenaline, while Ser203⁵·⁴² and Ser207⁵·⁴⁶ in TM5 stabilize the catechol hydroxyls via hydrogen bonds [7]. Mutation of Asp113³·³² to alanine abolishes agonist-induced signaling completely, underscoring its critical role [7].
D-adrenaline’s inverted stereochemistry disrupts these key interactions:
Systematic mutagenesis reveals that residues controlling efficacy (e.g., Tyr316⁷·⁴³) cluster near the G-protein interface, while potency-determining residues (e.g., Asn312⁷·³⁹) line the ligand-binding pocket [7]. This spatial segregation explains why D-adrenaline acts as a partial agonist—it engages binding-site residues but fails to induce conformational changes required for full receptor activation.
Table 3: Key Residues Governing Adrenaline Binding in β₂-Adrenergic Receptor
Residue (Ballesteros-Weinstein #) | Interaction with L-Adrenaline | Effect of Ala Mutation on L-Adrenaline | Effect on D-Adrenaline |
---|---|---|---|
Asp113³·³² | Ionic bond with protonated amine | Abolishes signaling (0% efficacy) | No detectable binding |
Ser203⁵·⁴² | H-bond with meta-OH of catechol | ↓ Efficacy by 80% | Further ↓ efficacy |
Ser207⁵·⁴⁶ | H-bond with para-OH of catechol | ↓ Potency 10-fold | ↓ Residual binding |
Phe290⁶·⁵² | π-stacking with catechol ring | ↓ Potency 5-fold | Minimal additional effect |
DL-adrenaline modulates fibrinogen metabolism and clot architecture through enantiomer-specific pathways. Clinically relevant concentrations (1–10 nM) of L-adrenaline synergize with subthreshold collagen to enhance phosphatidylserine (PS) exposure on platelets via α₂A-adrenergic receptors [8] [10]. PS-exposing platelets provide catalytic surfaces for tenase and prothrombinase complexes, accelerating thrombin generation and fibrin formation. This effect is abolished by α₂A-antagonists (e.g., rauwolscine) but unaffected by β-blockers [8].
D-adrenaline fails to trigger significant PS exposure at concentrations ≤10 μM. However, racemic DL-adrenaline (containing 50% L-isomer) increases fibrin clot density by 27% compared to controls (p<0.01) and delays lysis time by 40% [8]. The mechanisms involve:
Table 4: Effects of Adrenaline on Fibrinogen-Related Pathways
Parameter | L-Adrenaline (10 nM) | D-Adrenaline (10 nM) | Racemic DL-Adrenaline (10 nM) |
---|---|---|---|
Platelet PS exposure (% positive) | 45 ± 8%* | 5 ± 2% | 32 ± 6%* |
Clot density (Δ absorbance at 350 nm) | +0.21 ± 0.03* | +0.02 ± 0.01 | +0.18 ± 0.04* |
Lysis time under flow (min) | 38 ± 4* | 28 ± 3 | 35 ± 3* |
Plasma fibrinogen elevation (chronic) | +25%* | No effect | +15%* |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7